LogP Lipophilicity: Hexanoate (C6) Occupies a Distinct Intermediate Position Between Valerate and Enanthate
Estradiol 17-hexanoate (C6 straight-chain ester) has a calculated LogP of 5.74, which places it between the clinically dominant estradiol valerate (C5, LogP 5.6–6.3) and the longer-acting estradiol enanthate (C7, LogP 6.7–7.3). This represents a LogP increase of approximately 1.74 log units over unmodified estradiol (LogP 4.0) [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 5.74 |
| Comparator Or Baseline | Estradiol valerate (LogP 5.6–6.3); Estradiol enanthate (LogP 6.7–7.3); Estradiol (LogP 4.0) |
| Quantified Difference | Hexanoate LogP is 0.14–0.44 units above valerate, 0.96–1.56 units below enanthate, and 1.74 units above estradiol |
| Conditions | Calculated LogP (ACD/Labs or similar) from independent chemical databases |
Why This Matters
Lipophilicity directly controls tissue partitioning, depot formation, and the duration of systemic estradiol release; hexanoate occupies a precise intermediate tier that neither valerate nor enanthate can fully replicate.
- [1] Cas no 71764-18-6 (Estradiol 17-Hexanoate). Kuujia.com. LogP 5.74040. View Source
- [2] Template:Structural properties of selected estradiol esters. Wikipedia. Comparative LogP of estradiol esters. View Source
